
Oxytocin, 8-L-lysine-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, 8-L-lysine-, also known as vasopressin, is a cyclic nonapeptide hormone that plays a crucial role in various physiological processes. It is primarily known for its role in social bonding, reproductive behaviors, and the regulation of water balance in the body. This compound is synthesized in the hypothalamus and released by the posterior pituitary gland. It has significant implications in both medical and scientific research due to its diverse range of functions and effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 8-L-lysine-, typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of oxytocin, 8-L-lysine-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of pharmaceutical-grade oxytocin .
化学反応の分析
Types of Reactions
Oxytocin, 8-L-lysine-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds, which can be crucial for studying the peptide’s structure and function.
Substitution: Amino acid substitutions are performed using protected amino acid derivatives during the SPPS process. .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic properties. These modifications are crucial for developing therapeutic analogs of oxytocin .
科学的研究の応用
Oxytocin, 8-L-lysine-, has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: Research on oxytocin focuses on its role in social behaviors, stress response, and reproductive functions. .
Medicine: Oxytocin is used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders. .
Industry: In the pharmaceutical industry, oxytocin analogs are developed for therapeutic use. .
作用機序
Oxytocin, 8-L-lysine-, exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. These pathways lead to various physiological responses, such as uterine contractions, milk ejection, and modulation of social behaviors .
類似化合物との比較
Oxytocin, 8-L-lysine-, is structurally similar to other nonapeptides, such as vasopressin and its analogs. it has unique features that distinguish it from these compounds:
特性
CAS番号 |
4273-93-2 |
|---|---|
分子式 |
C43H67N13O12S2 |
分子量 |
1022.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
InChIキー |
KYAVDXJYBQPLOR-OMTOYRQASA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


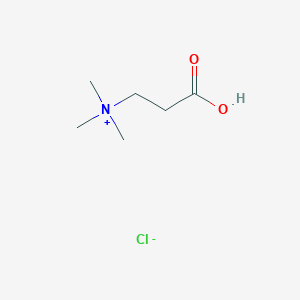
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
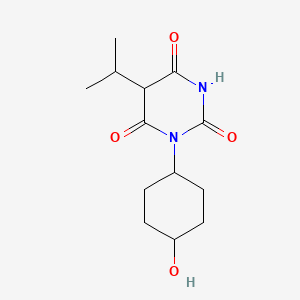
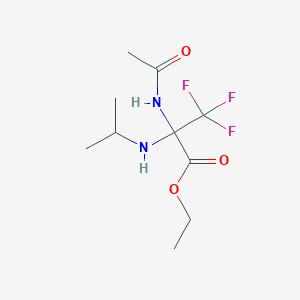

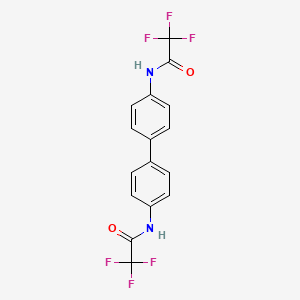
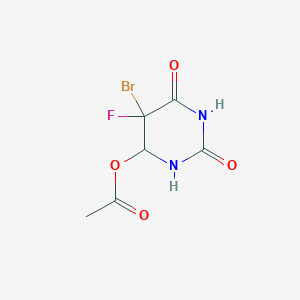
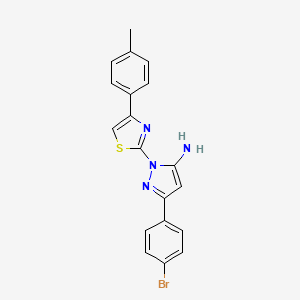
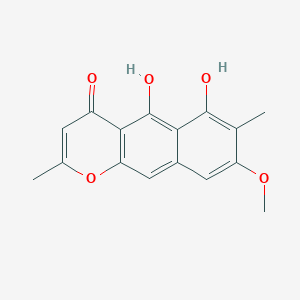
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
